molecular formula C8H18S10 B13788740 Di-tert-butyldecasulfane CAS No. 7390-75-2

Di-tert-butyldecasulfane

Cat. No.: B13788740
CAS No.: 7390-75-2
M. Wt: 434.9 g/mol
InChI Key: CFVSBRWJQMFJAO-UHFFFAOYSA-N
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Description

Di-tert-butyldecasulfane is an organosulfur compound characterized by the presence of ten sulfur atoms in its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyldecasulfane can be synthesized through the reaction of di-tert-butyl disulfide with elemental sulfur. The reaction typically involves heating di-tert-butyl disulfide with sulfur at elevated temperatures to form the desired decasulfane compound. The reaction conditions may vary, but a common approach involves heating the reactants at temperatures around 150-200°C in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain this compound with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyldecasulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break down the sulfur-sulfur bonds, leading to the formation of simpler sulfur-containing compounds.

    Substitution: this compound can participate in substitution reactions where one or more sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under specific conditions to achieve the desired transformation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones are the primary products formed during oxidation reactions.

    Reduction: Simpler sulfur-containing compounds, such as thiols and sulfides, are formed during reduction.

    Substitution: The products depend on the nature of the substituent introduced during the reaction.

Scientific Research Applications

Di-tert-butyldecasulfane has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex sulfur-containing molecules.

    Materials Science: The compound’s unique sulfur-rich structure makes it a potential candidate for the development of novel materials with specific properties.

    Biological Studies: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of di-tert-butyldecasulfane involves its ability to undergo redox reactions, which can influence various biochemical pathways. The compound’s sulfur atoms can interact with biological molecules, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but its redox activity is believed to play a crucial role in its effects.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl disulfide: A simpler sulfur-containing compound with two sulfur atoms.

    Di-tert-butyl tetrasulfane: Contains four sulfur atoms and exhibits different chemical properties compared to di-tert-butyldecasulfane.

    Di-tert-butyl hexasulfane: Contains six sulfur atoms and serves as an intermediate in the synthesis of higher sulfur-containing compounds.

Uniqueness

This compound is unique due to its high sulfur content and the presence of ten sulfur atoms in its structure

Properties

CAS No.

7390-75-2

Molecular Formula

C8H18S10

Molecular Weight

434.9 g/mol

IUPAC Name

2-(tert-butyldecasulfanyl)-2-methylpropane

InChI

InChI=1S/C8H18S10/c1-7(2,3)9-11-13-15-17-18-16-14-12-10-8(4,5)6/h1-6H3

InChI Key

CFVSBRWJQMFJAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SSSSSSSSSSC(C)(C)C

Origin of Product

United States

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